

# 2-Bromo-5-chlorotoluene: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-5-chlorotoluene

Cat. No.: B148796

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CAS Number: 14495-51-3

This technical guide provides an in-depth overview of **2-Bromo-5-chlorotoluene**, a halogenated aromatic compound with significant applications in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. This document details the physicochemical properties, key synthetic protocols, and reaction workflows associated with this versatile chemical intermediate.

## Physicochemical Properties

**2-Bromo-5-chlorotoluene** is a clear, colorless to pale yellow liquid at room temperature.<sup>[1][2]</sup> Its key physical and chemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory and industrial applications.

### Table 1: Chemical Identification

Identifier	Value
CAS Number	14495-51-3[3][4][5][6]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrCl[3][4]
Molecular Weight	205.48 g/mol [3][4][5]
Linear Formula	CH <sub>3</sub> C <sub>6</sub> H <sub>3</sub> (Br)Cl[5]
Synonyms	1-Bromo-4-chloro-2-methylbenzene[3][4]
EC Number	238-503-4[3][5]
MDL Number	MFCD00000602[1][5]

## Table 2: Physical Properties

Property	Value
Appearance	Colorless to light yellow, clear liquid[1][7]
Density	1.543 g/mL at 25 °C[5][7]
Boiling Point	98-100 °C at 25 mmHg[7]
Flash Point	96 °C (204.8 °F) - closed cup[5][7]
Refractive Index	n <sub>20/D</sub> 1.575[5][7]
Water Solubility	Insoluble[7]
Vapor Pressure	0.179 mmHg at 25°C[7]

## Table 3: Safety Information

Hazard	Classification
GHS Pictogram	Warning[1][5]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][8]
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Hazard Classifications	Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5][8]
Storage Class	10 - Combustible liquids[5]

## Experimental Protocols

**2-Bromo-5-chlorotoluene** is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, with the carbon-bromine bond being more reactive in typical palladium-catalyzed reactions.

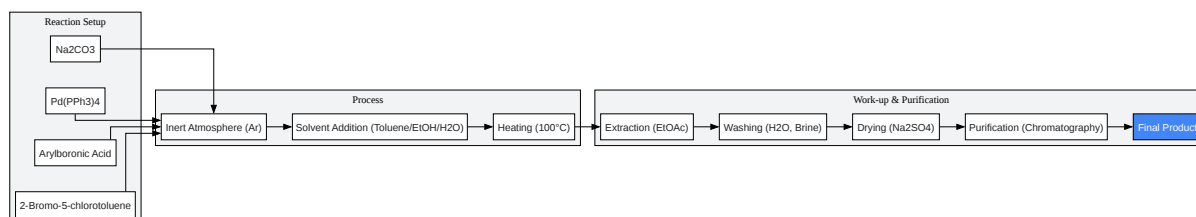
### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is a powerful tool for the synthesis of biaryl compounds.

General Protocol:

- Reaction Setup:** To a flame-dried round-bottom flask, add **2-Bromo-5-chlorotoluene** (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 mmol), and a base, typically  $\text{Na}_2\text{CO}_3$  (2.0 mmol).
- Inert Atmosphere:** Evacuate the flask and backfill with an inert gas, such as argon or nitrogen.
- Solvent Addition:** Add a degassed solvent mixture, for example, a 4:1:1 ratio of toluene, ethanol, and water (10 mL total).

- Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.



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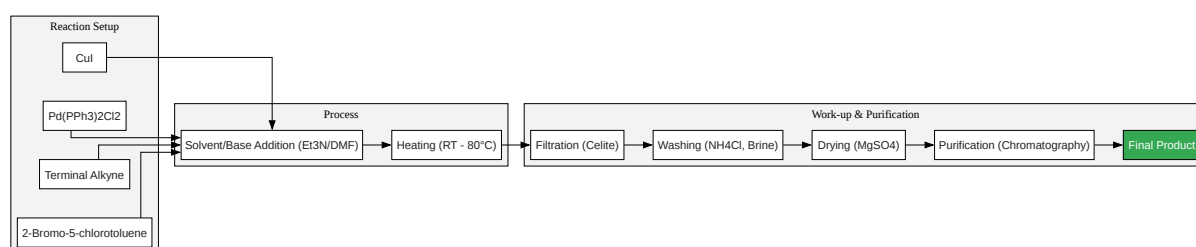
### Suzuki-Miyaura Coupling Workflow

## Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol:

- **Reaction Setup:** In a flame-dried Schlenk tube under an argon atmosphere, combine **2-Bromo-5-chlorotoluene** (1.0 mmol), the terminal alkyne (1.1 mmol), a palladium catalyst like  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.02 mmol), and a copper(I) co-catalyst such as  $\text{CuI}$  (0.04 mmol).
- **Solvent and Base:** Add degassed triethylamine (3 mL) and a co-solvent like DMF or THF (3 mL).
- **Reaction Conditions:** Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 3-6 hours.
- **Work-up:** Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous  $\text{NH}_4\text{Cl}$  and brine.
- **Purification:** Dry the organic layer over  $\text{MgSO}_4$ , filter, and concentrate. Purify the residue by flash chromatography.



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### Sonogashira Coupling Workflow

## Grignard Reagent Formation and Kumada Coupling

A Grignard reagent can be selectively formed at the more reactive bromo position, which can then be used in subsequent reactions like the Kumada coupling.

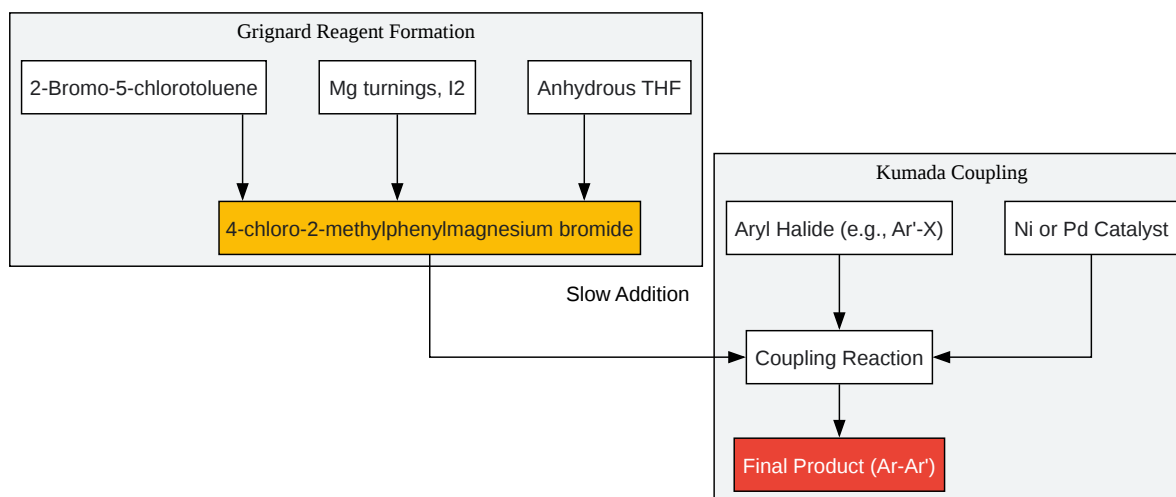
General Protocol for Grignard Reagent Formation:

- **Apparatus:** Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
- **Magnesium Activation:** Place magnesium turnings (1.2 mmol) in the flask. Activate the magnesium with a small crystal of iodine.
- **Initiation:** Add a small amount of a solution of **2-Bromo-5-chlorotoluene** (1.0 mmol) in anhydrous THF via the dropping funnel to initiate the reaction.
- **Addition:** Once the reaction begins, add the remaining **2-Bromo-5-chlorotoluene** solution dropwise to maintain a gentle reflux.
- **Completion:** After the addition is complete, stir the mixture for an additional hour at room temperature. The resulting Grignard reagent, 4-chloro-2-methylphenylmagnesium bromide, should be used immediately.

General Protocol for Kumada Coupling:

- **Catalyst and Substrate:** In a separate flame-dried flask under an inert atmosphere, dissolve a nickel or palladium catalyst (e.g., Ni(dppe)Cl<sub>2</sub>) in anhydrous THF. Add the second aryl halide (e.g., bromobenzene).
- **Coupling:** Slowly add the freshly prepared Grignard reagent to the catalyst/aryl halide mixture at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Quenching and Work-up:** Carefully quench the reaction with 1 M HCl. Extract the product with diethyl ether, and wash the combined organic layers with saturated sodium bicarbonate and brine.

- Purification: Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, concentrate, and purify by column chromatography.



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### Grignard Formation and Kumada Coupling

## Applications in Drug Development

**2-Bromo-5-chlorotoluene** serves as a critical starting material and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility lies in the ability to introduce a substituted toluene moiety into a target structure through the robust and well-established cross-coupling methodologies described above. The resulting biaryl and aryl-alkyne structures are common motifs in a wide range of therapeutic agents.

This technical guide provides a foundational understanding of **2-Bromo-5-chlorotoluene**. For specific applications, further optimization of the outlined protocols may be necessary. Always

consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

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